![molecular formula C23H25NO4 B2451148 4-Ethyl-1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-4-carboxylic acid CAS No. 1339932-23-8](/img/structure/B2451148.png)
4-Ethyl-1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-4-carboxylic acid
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Overview
Description
“4-Ethyl-1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-4-carboxylic acid” is a chemical compound with the CAS Number: 1339932-23-8 . It has a molecular weight of 379.46 . It is a cyclic ?,?-disubstituted amino acid used for the preparation of water-soluble highly helical peptides .
Molecular Structure Analysis
The molecular formula of this compound is C23H25NO4 . The structure includes a piperidine ring, which is a common motif in many pharmaceuticals and natural products. The fluorenylmethoxycarbonyl (Fmoc) group is a common protecting group used in peptide synthesis.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : Piperidine-4-carboxylic acid and ethyl carbonochloridate are used as starting materials in a process involving amidation, Friedel-Crafts acylation, and hydration, achieving a reasonable overall yield (Zheng Rui, 2010).
- Luminescence in Gold Complexes : The compound is used in the preparation of gold complexes exhibiting luminescence properties, which could have potential applications in material science and photonic devices (J. Vicente et al., 2004).
- Synthesis of Thiazole Derivatives : This compound has been used in the synthesis of thiazole-4-carboxylic acid, suggesting potential use in creating novel compounds for various applications (K. Le & R. Goodnow, 2004).
Applications in Organic Chemistry
- Esterification Reactions : In organic synthesis, this compound is used in esterification reactions to synthesize derivatives like 4-ethyl formate piperidine, which are valuable as intermediates in medicinal chemistry (Du Xiao-chao, 2007).
- Solid Phase Synthesis : The compound is utilized in the solid phase synthesis of small organic molecules and carboxamides, acting as a solid-supported condensation reagent (N. Zander & R. Frank, 2005).
Medicinal Chemistry Applications
- Cardiovascular Agents : Derivatives of this compound have been synthesized and evaluated for cardiovascular activity, indicating potential therapeutic applications (A. Krauze et al., 2004).
- Protease Inhibition : Its derivatives have shown promise in protease inhibition, suggesting applications in drug development for diseases where protease activity is a key factor (Rolf Norén, 2021).
Safety and Hazards
properties
IUPAC Name |
4-ethyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-2-23(21(25)26)11-13-24(14-12-23)22(27)28-15-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,20H,2,11-15H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STSYGDQTYHCAHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-4-carboxylic acid | |
CAS RN |
1339932-23-8 |
Source
|
Record name | 4-ethyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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